molecular formula C19H16N2O2 B011012 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid CAS No. 108446-74-8

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Cat. No. B011012
M. Wt: 304.3 g/mol
InChI Key: VKOYKKRRVGLIMR-VAWYXSNFSA-N
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Description

“3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are an important class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

  • Fluorescent Films : This compound shows promise as monomers for the preparation of fluorescent films, according to Soboleva, Orlova, and Shelkovnikov (2017) (Soboleva, Orlova, & Shelkovnikov, 2017).

  • Antiplatelet Activities : Baytas et al. (2013) report that this compound has potential antiplatelet activities, exhibiting potent inhibitory effects on arachidonic acid-induced aggregation and collagen-induced platelet aggregation (Baytas et al., 2013).

  • Organic Synthesis and Spectroscopy : Kaushik, Verma, and Madaan (2011) highlight its potential applications in organic synthesis and spectroscopy (Kaushik, Verma, & Madaan, 2011). This is further supported by Kariuki et al. (2022) who synthesized a similar compound with applications in these areas (Kariuki et al., 2022).

  • Corrosion Protection : Zhang Zhe et al. (2009) found that self-assembled films of a related compound can protect iron surfaces against corrosion (Zhang Zhe et al., 2009).

  • Enhanced Oil Recovery : Gou et al. (2015) mention that novel polyacrylamide-based copolymers derived from this compound can enhance oil recovery by up to 15.46% in core flooding tests at 80°C (Gou et al., 2015).

  • Anticancer Activity : Metwally, Badawy, and Okpy (2015) found that synthesized compounds with this structure showed anticancer activity against human cancer cell lines MCF7 and HEPG2 (Metwally, Badawy, & Okpy, 2015).

  • Biological Activities : Aly and El-Mohdy (2015) demonstrated that newly synthesized polymeric compounds exhibited higher promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

  • Antimicrobial Activity : Various studies, including those by Variya et al. (2015) and Bhabhor et al. (2021), have shown that compounds containing this structure exhibit antimicrobial activity (Variya et al., 2015)(Bhabhor et al., 2021).

  • Optical Limiting Applications : Chandrakantha et al. (2013) identified compounds with a similar structure as potential candidates for optical limiting applications (Chandrakantha et al., 2013).

  • Liquid Crystalline Properties : Thaker et al. (2013) found that cinnamate linkage containing liquid crystals, related to this compound, have higher thermal stability (Thaker et al., 2013).

Future Directions

The future directions of research on “3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid” and similar compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields of science .

properties

IUPAC Name

(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOYKKRRVGLIMR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Verma, G Chashoo, A Ali, MF Khan, W Akhtar, I Ali… - Bioorganic …, 2018 - Elsevier
Depravity of malaria in terms of morbidity and mortality in human beings makes it a major health issue in tropical and subtropical areas of the globe. Drug counterfeiting and non-…
Number of citations: 72 www.sciencedirect.com
M Shaquiquzzaman - 2017 - academia.edu
Depravity of malaria in terms of morbidity and mortality in human beings makes it a major health issue in tropical and subtropical areas of the globe. Drug counterfeiting and non-…
Number of citations: 0 www.academia.edu
G Verma, MF Khan, LM Nainwal, M Ishaq, M Akhter… - Bioorganic …, 2019 - Elsevier
In continuance with earlier reported work, an extension has been carried out by the same research group. Mulling over the ongoing condition of resistance to existing antimalarial agents…
Number of citations: 25 www.sciencedirect.com

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